molecular formula C13H18ClN3O2Si B13010178 2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde

2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde

Cat. No.: B13010178
M. Wt: 311.84 g/mol
InChI Key: SBTFWWSHALCFFM-UHFFFAOYSA-N
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Description

2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a heterocyclic compound featuring a pyrrolo[2,3-b]pyrazine core substituted with a chlorine atom, a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group, and a reactive aldehyde moiety. The SEM group enhances solubility during synthetic processes, while the aldehyde enables further functionalization, such as condensation or cross-coupling reactions. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing biologically active molecules .

Properties

Molecular Formula

C13H18ClN3O2Si

Molecular Weight

311.84 g/mol

IUPAC Name

2-chloro-5-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyrazine-7-carbaldehyde

InChI

InChI=1S/C13H18ClN3O2Si/c1-20(2,3)5-4-19-9-17-7-10(8-18)12-13(17)15-6-11(14)16-12/h6-8H,4-5,9H2,1-3H3

InChI Key

SBTFWWSHALCFFM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=NC(=CN=C21)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde typically involves multiple steps:

    Formation of the Pyrrolo[2,3-b]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted pyrazines and pyrroles.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Trimethylsilyl-Ethoxy-Methyl Group: This step involves the reaction of the intermediate compound with 2-(trimethylsilyl)ethanol in the presence of a suitable base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.

    Reduction: 2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or modulators of biological pathways. The presence of the aldehyde group allows for the formation of Schiff bases, which can be used to probe biological systems.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets in unique ways, possibly leading to the discovery of new drugs.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and other high-value products.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The aldehyde group could form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound belongs to a family of pyrrolo-pyrazine derivatives, where variations in substituents significantly influence reactivity, stability, and applications. Below is a detailed comparison with structurally analogous compounds:

2-Bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde

  • Molecular Formula : C₁₃H₁₈BrN₃O₂Si
  • Molecular Weight : 356.29 g/mol
  • Key Features :
    • Bromine substituent at position 2 instead of chlorine.
    • SEM group and aldehyde retained.
  • Reactivity : Bromine’s higher leaving-group ability makes it more reactive in nucleophilic substitutions (e.g., Suzuki couplings) compared to chlorine .
  • Applications : Used in medicinal chemistry for derivatization; available commercially with purity up to 99% .
  • Storage : Requires inert atmosphere (N₂/Ar) and refrigeration (2–8°C) .

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

  • Molecular Formula : C₁₀H₁₀BrN₃O₂
  • Molecular Weight : 284.11 g/mol
  • Key Features :
    • Bromine at position 2, methyl group at position 6, and ethyl ester at position 5.
    • Lacks the SEM group and aldehyde.
  • Reactivity : The ester group enables hydrolysis to carboxylic acids, while bromine allows cross-coupling.
  • Applications : Intermediate for kinase inhibitors; stored under inert gas .

7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine

  • Molecular Formula : C₁₃H₁₀BrN₃O₂S
  • Molecular Weight : 352.21 g/mol
  • Key Features: Bromine at position 7 and a sulfonyl group at position 4. No aldehyde or SEM group.

5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde (Simpler Analog)

  • Molecular Formula : C₇H₅N₃O
  • Molecular Weight : 147.13 g/mol
  • Key Features :
    • Lacks both the SEM group and chlorine substituent.
  • Reactivity : The aldehyde is highly reactive but less stable without protective groups.
  • Applications: Limited to small-scale synthesis due to instability .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights Applications
2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde C₁₃H₁₈ClN₃O₂Si 311.83 Cl, SEM, aldehyde Aldehyde condensation, Cl substitution Medicinal chemistry intermediate
2-Bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde C₁₃H₁₈BrN₃O₂Si 356.29 Br, SEM, aldehyde Faster cross-coupling than Cl analog Drug derivatization
Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate C₁₀H₁₀BrN₃O₂ 284.11 Br, methyl, ethyl ester Ester hydrolysis, Br substitution Kinase inhibitor synthesis
7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine C₁₃H₁₀BrN₃O₂S 352.21 Br, sulfonyl Sulfonamide formation Targeted therapeutics

Biological Activity

2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (CAS No. 1334674-89-3) is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, along with relevant case studies and research findings.

  • Molecular Formula: C₁₃H₁₈ClN₃O₂Si
  • Molecular Weight: 311.84 g/mol
  • CAS Number: 1334674-89-3

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related pyrrolo[2,3-b]pyrazine derivative was shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This suggests that the target compound may also possess similar anticancer activity due to structural similarities.

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The half-maximal inhibitory concentration (IC₅₀) values for COX inhibition were reported to be in the low micromolar range, indicating potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

CompoundIC₅₀ (μM)Reference
This compound0.04 ± 0.02
Indomethacin9.17

3. Antimicrobial Activity

Preliminary antimicrobial assays have shown that the compound exhibits activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined against standard strains such as Staphylococcus aureus and Escherichia coli. The results suggest moderate antibacterial properties.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus31.25 - 62.5
Escherichia coli40

Case Studies

Case Study 1: Anticancer Mechanism Investigation
A study focused on the mechanism of action of pyrrolo[2,3-b]pyrazine derivatives revealed that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism may be relevant for understanding the potential anticancer effects of this compound.

Case Study 2: In Vivo Anti-inflammatory Effects
In vivo experiments using carrageenan-induced paw edema models showed that derivatives with similar structures significantly reduced inflammation. The efficacy was comparable to standard treatments, suggesting a potential therapeutic application for inflammatory diseases.

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